molecular formula C16H21NO6 B14720159 N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide CAS No. 6748-77-2

N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

Cat. No.: B14720159
CAS No.: 6748-77-2
M. Wt: 323.34 g/mol
InChI Key: SZNIHFUZKXFSMY-UHFFFAOYSA-N
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Description

N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide is a complex organic compound that belongs to the class of extended flavonoids. These compounds are characterized by their unique structure, which includes multiple rings fused onto a phenyl-substituted benzopyran framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the core pyrano[3,2-d][1,3]dioxin structure, followed by the introduction of the hydroxy, methoxy, and phenyl groups. The final step involves the acetamide functionalization. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other extended flavonoids with similar structural features, such as:

Uniqueness

N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

6748-77-2

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide

InChI

InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)16(20-2)22-11-8-21-15(23-14(11)12)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)

InChI Key

SZNIHFUZKXFSMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OC)O

Origin of Product

United States

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